2-Formyl-4-(3-methylthiophenyl)phenol
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Overview
Description
2-Formyl-4-(3-methylthiophenyl)phenol is an organic compound characterized by the presence of a formyl group, a phenol group, and a thiophene ring with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(3-methylthiophenyl)phenol typically involves the following steps:
Formylation Reaction:
Phenol Group Introduction: The phenol group can be introduced via a hydroxylation reaction, often using reagents like sodium hydroxide or other strong bases.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Formyl-4-(3-methylthiophenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its phenol group.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3-methylthiophenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in having a formyl group and a phenyl ring.
3-Formylphenylboronic acid: Another compound with a formyl group but different substitution pattern on the phenyl ring.
Uniqueness: 2-Formyl-4-(3-methylthiophenyl)phenol is unique due to the presence of the thiophene ring with a methyl substitution, which imparts distinct electronic and steric properties compared to other formylphenyl compounds.
Properties
IUPAC Name |
2-hydroxy-5-(3-methylsulfanylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBZNBTHNJNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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